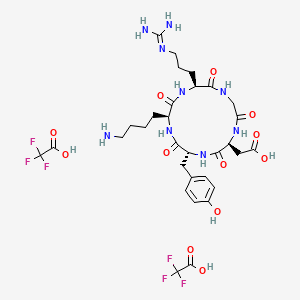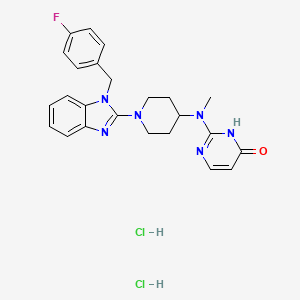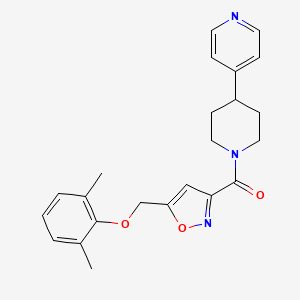
Cyclic Arg-Gly-Asp-D-Tyr-Lys
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(RGDyK) trifluoroacétate est un inhibiteur puissant et sélectif de l'intégrine αVβ3, avec une valeur de CI50 de 20 nM . Ce composé est un pentapeptide cyclique qui contient la séquence arginine-glycine-aspartate (RGD), connue pour sa haute affinité et sa sélectivité pour les intégrines . Les intégrines sont des récepteurs transmembranaires qui facilitent l'adhésion cellule-matrice extracellulaire (ECM) et jouent un rôle crucial dans divers processus cellulaires, notamment la migration cellulaire, la prolifération et la survie .
Mécanisme D'action
Target of Action
Cyclo(RGDyK) primarily targets integrin receptors , particularly the αvβ3 integrin receptor . Integrins are transmembrane heterodimers that play a crucial role in various biological functions, including cell adhesion, signal transduction, and cell migration . The αvβ3 integrin receptor is overexpressed on activated neoplastic endothelium, making it a prominent target for tumor angiogenesis .
Mode of Action
Cyclo(RGDyK) interacts with its targets by acting as a ligand for the αvβ3 integrin receptor . This interaction enhances the direct targeting ability of the compound, leading to changes in the receptor’s function and subsequent alterations in cellular processes .
Biochemical Pathways
The binding of Cyclo(RGDyK) to the αvβ3 integrin receptor affects various biochemical pathways involved in tumor growth, metastasis, and angiogenesis . The exact pathways and their downstream effects are complex and depend on the specific cellular context.
Result of Action
The binding of Cyclo(RGDyK) to the αvβ3 integrin receptor can lead to significant cellular effects. For instance, a Cyclo(RGDyK)-conjugated silicon phthalocyanine demonstrated a significant anti-breast cancer effect . In vitro experiments showed that this compound caused significant apoptosis of tumor cells .
Action Environment
The action, efficacy, and stability of Cyclo(RGDyK) can be influenced by various environmental factors. For example, the heterogeneity of tumors and the permeability of blood vessels within the same tumor may affect the delivery and efficacy of the compound
Analyse Biochimique
Biochemical Properties
Cyclic Arg-Gly-Asp-D-Tyr-Lys interacts with a variety of biomolecules, most notably integrin receptors. The tripeptide Arg-Gly-Asp (RGD) in its structure is recognized by these receptors, leading to enhanced uptake of drugs or photosensitizers attached to the peptide . This interaction is key to the role of this compound in targeted photodynamic therapy .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells. For instance, in triple-negative breast cancer (TNBC) cells, the peptide enhances the accumulation of photosensitizers, thereby reducing the risk of phototoxicity and increasing the efficacy of photodynamic therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with integrin receptors. This binding triggers internalization of the peptide along with any attached drug or photosensitizer, leading to increased cellular uptake . This mechanism is central to the peptide’s role in targeted drug delivery and photodynamic therapy .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For instance, in studies of TNBC, the peptide was found to cause significant apoptosis of tumor cells
Transport and Distribution
This compound is transported within cells and tissues through its interaction with integrin receptors. This interaction also influences the peptide’s localization and accumulation within cells .
Méthodes De Préparation
La synthèse du trifluoroacétate de Cyclo(RGDyK) implique la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides . Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés . Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé pour produire le produit final . La forme saline de trifluoroacétate est obtenue en traitant le peptide avec de l'acide trifluoroacétique (TFA) pendant l'étape de clivage .
Analyse Des Réactions Chimiques
Le trifluoroacétate de Cyclo(RGDyK) subit principalement des réactions typiques des peptides, notamment l'hydrolyse et l'oxydation . L'hydrolyse peut se produire en milieu acide ou basique, conduisant à la rupture des liaisons peptidiques . Les réactions d'oxydation peuvent affecter les résidus d'acides aminés, en particulier la méthionine et la cystéine . Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les oxydants . Les principaux produits formés à partir de ces réactions sont de plus petits fragments peptidiques et des acides aminés oxydés .
Applications de recherche scientifique
Le trifluoroacétate de Cyclo(RGDyK) a une large gamme d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, il est utilisé comme outil pour étudier les interactions intégrine-ligand et pour développer des thérapies ciblant les intégrines . En biologie, il est utilisé pour étudier l'adhésion cellulaire, la migration et les voies de signalisation . En médecine, le trifluoroacétate de Cyclo(RGDyK) est utilisé dans le développement de thérapies anticancéreuses, car il peut inhiber la croissance tumorale et l'angiogenèse en bloquant l'intégrine αVβ3 . De plus, il a des applications dans les systèmes d'administration de médicaments, où il est conjugué à des nanoparticules ou des liposomes pour cibler les cellules exprimant l'intégrine .
Mécanisme d'action
Le trifluoroacétate de Cyclo(RGDyK) exerce ses effets en se liant à l'intégrine αVβ3 à la surface cellulaire . Cette liaison inhibe l'interaction entre l'intégrine et ses ligands naturels, tels que la fibronectine, la vitronectine et l'ostéopontine . En bloquant ces interactions, le trifluoroacétate de Cyclo(RGDyK) perturbe les voies de signalisation médiées par les intégrines, conduisant à l'inhibition de l'adhésion cellulaire, de la migration et de la prolifération . Le composé induit également l'apoptose dans les cellules exprimant l'intégrine, contribuant à ses effets antitumoraux .
Applications De Recherche Scientifique
Cyclo(RGDyK) trifluoroacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study integrin-ligand interactions and to develop integrin-targeted therapies . In biology, it is employed to investigate cell adhesion, migration, and signaling pathways . In medicine, Cyclo(RGDyK) trifluoroacetate is used in the development of anti-cancer therapies, as it can inhibit tumor growth and angiogenesis by blocking αVβ3 integrin . Additionally, it has applications in drug delivery systems, where it is conjugated to nanoparticles or liposomes to target integrin-expressing cells .
Comparaison Avec Des Composés Similaires
Le trifluoroacétate de Cyclo(RGDyK) est unique par sa haute affinité et sa sélectivité pour l'intégrine αVβ3 . Des composés similaires comprennent le Cyclo(RGDfK), le Cyclo(RGDyC) et le Cyclo(RGDyS), qui contiennent également la séquence RGD et inhibent les intégrines . Le trifluoroacétate de Cyclo(RGDyK) a montré une sélectivité plus élevée pour l'intégrine αVβ3 par rapport à ces autres composés . Cette sélectivité en fait un outil précieux pour étudier les processus spécifiques à l'intégrine αVβ3 et développer des thérapies ciblées .
Propriétés
IUPAC Name |
2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDUWKKOPQABPG-TVSMIREGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43F6N9O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride](/img/structure/B1139425.png)







![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/new.no-structure.jpg)

